(6Z)-6-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a furan ring substituted with a chlorophenyl group. The compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and a suitable catalyst under reflux conditions to yield the desired thiazolopyrimidine compound.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine core structures.
Chlorophenyl Substituted Compounds: Compounds with chlorophenyl groups attached to different heterocyclic cores.
Uniqueness
(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific combination of structural features, including the thiazolopyrimidine core, the chlorophenyl group, and the furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H14ClN3O2S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(6Z)-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H14ClN3O2S/c24-18-9-5-4-8-16(18)20-11-10-15(29-20)12-17-21(25)27-19(14-6-2-1-3-7-14)13-30-23(27)26-22(17)28/h1-13,25H/b17-12-,25-21? |
InChI Key |
MDHJAUBFUQLHFT-VFHVDCSJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC=CC=C5Cl)/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)C(=N)N23 |
Origin of Product |
United States |
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